molecular formula C9H10N2O2S B12084416 2-(2-Nitrophenyl)-1,3-thiazolidine CAS No. 88874-75-3

2-(2-Nitrophenyl)-1,3-thiazolidine

Cat. No.: B12084416
CAS No.: 88874-75-3
M. Wt: 210.26 g/mol
InChI Key: AWFBYJJTXNGJMS-UHFFFAOYSA-N
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Description

Thiazolidine, 2-(2-nitrophenyl)- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolidine, 2-(2-nitrophenyl)- typically involves the reaction of 2-nitrobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Thiazolidine, 2-(2-nitrophenyl)- often employs a similar synthetic route but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-(2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of Thiazolidine, 2-(2-nitrophenyl)- is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 2-(2-nitrophenyl)- stands out due to its unique combination of a thiazolidine ring and a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in a variety of chemical reactions and exhibit diverse pharmacological effects .

Properties

CAS No.

88874-75-3

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(2-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C9H10N2O2S/c12-11(13)8-4-2-1-3-7(8)9-10-5-6-14-9/h1-4,9-10H,5-6H2

InChI Key

AWFBYJJTXNGJMS-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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